AcNAcN2

Description

N-Acetylneuraminic Acid (AcNAcN2), commonly abbreviated as Neu5Ac, is a nine-carbon monosaccharide derivative of neuraminic acid. It is a critical component of glycoproteins and glycolipids, playing pivotal roles in cellular recognition, immune response modulation, and pathogen-host interactions . Structurally, this compound features an N-acetyl group at the 5-position and a glycerol side chain, distinguishing it from other sialic acids. Its biosynthesis involves the enzymatic conversion of N-acetylmannosamine and phosphoenolpyruvate, with applications spanning vaccine development, glycobiology research, and therapeutic agent design .

Properties

IUPAC Name |

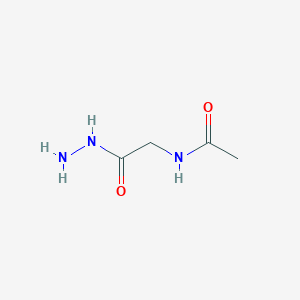

N-(2-hydrazinyl-2-oxoethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(9)7-5/h2,5H2,1H3,(H,6,8)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUWDGXVCKRGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Between this compound and GlcNAc

| Property | This compound | GlcNAc |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₉ | C₈H₁₅NO₆ |

| Functional Groups | Carboxyl, N-acetyl, glycerol | Hydroxyl, N-acetyl |

| Biological Role | Cell signaling, viral binding | Chitin synthesis, O-GlcNAcylation |

| Solubility (H₂O) | Moderate | High |

GlcNAc is integral to extracellular matrix structures like chitin, whereas this compound is enriched in mucosal surfaces and viral receptor sites . Analytical techniques such as HPLC glycan profiling (GlycoBase) differentiate these compounds based on retention times and mass spectra .

Comparison with N-Glycolylneuraminic Acid (Neu5Gc)

Neu5Gc, a hydroxylated variant of this compound, differs by a single oxygen atom at the N-acetyl group. This minor structural change significantly impacts immunogenicity and species-specific expression.

Table 2: this compound vs. Neu5Gc in Biomedical Contexts

| Property | This compound | Neu5Gc |

|---|---|---|

| Expression | Humans, most mammals | Absent in humans, present in mammals |

| Immunogenicity | Low | High (anti-Neu5Gc antibodies) |

| Pathogen Binding | Influenza A, rotaviruses | Specific bacterial adhesins |

Neu5Gc’s absence in humans due to a CMAH gene mutation underscores its role in xenotransplantation and cancer research . Mass spectrometry and lectin-based assays are employed to distinguish these sialic acids in complex biological samples .

Analytical Methodologies for Differentiation

Advanced tools like GlycoBase and autoGU enable precise identification of this compound and its analogs through chromatographic retention indices and fragmentation patterns . For instance, this compound exhibits a characteristic peak at m/z 306.1 in negative-ion mode MS, whereas Neu5Gc shows m/z 322.1 due to its additional hydroxyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.